

Comparative Bioactivity Screening of 6-Amino-1-benzyl-5-bromouracil Derivatives and Alternatives

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Compound of Interest

Compound Name: 6-Amino-1-benzyl-5-bromouracil

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This guide provides an objective comparison of the biological activities of uracil derivatives, with a focus on compounds structurally related to **6-Amino-1-benzyl-5-bromouracil**. The information is intended for researchers, scientists, and professionals in the field of drug development. Uracil and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.^{[1][2]} The chemical versatility of the uracil scaffold allows for modifications that can modulate its therapeutic effects.^[1] This guide synthesizes experimental data from various studies to facilitate the comparison of different uracil-based compounds and their alternatives.

Anticancer Activity

Uracil derivatives have been extensively investigated for their potential as anticancer agents.^[1] ^[2] Their mechanisms of action often involve interfering with nucleic acid synthesis or inhibiting key enzymes involved in cancer cell proliferation and survival. 5-Fluorouracil (5-FU) is a well-known uracil analog that has been a cornerstone of chemotherapy for decades, particularly for solid tumors like colorectal and breast cancer.^{[2][3]} However, its clinical use can be limited by toxicity and the development of resistance.^[3] This has spurred the development of novel derivatives with improved efficacy and safety profiles.

Comparison of In Vitro Anticancer Activity of Uracil Derivatives and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various uracil derivatives and related compounds against different human cancer cell lines. A lower IC₅₀ value indicates greater potency.

Compound/Derivative	Target Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
1-Benzyl-5-bromindolin-2-one Derivatives				
7d (4-(p-chlorophenyl)thiazole derivative)	MCF-7 (Breast)	2.93 ± 0.47	Doxorubicin	4.30 ± 0.84
7c (4-(p-fluorophenyl)thiazole derivative)	MCF-7 (Breast)	7.17 ± 0.94	Doxorubicin	4.30 ± 0.84
7a	MCF-7 (Breast)	19.53 ± 1.05	Doxorubicin	4.30 ± 0.84
12d	MCF-7 (Breast)	13.92 ± 1.21	Doxorubicin	4.30 ± 0.84
6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives				
5h	SW480 (Colorectal)	15.70 ± 0.28	-	-
5h	MCF-7 (Breast)	16.50 ± 4.90	-	-
5-Cinnamoyl-6-aminouracil Derivatives				
1,3-Dimethyl-5-cinnamoyl-6-aminouracil	P388 Leukemia (in vivo)	%T/C = 124	-	-
Thiourea-Uracil Derivative				

1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea (II)	Panc-1 (Pancreatic)	125 ± 11 nM (0.125 µM)	Doxorubicin	-
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Data sourced from references[1][4][5][6].

Enzyme Inhibition

Beyond cytotoxicity, a key strategy in modern drug discovery is the targeted inhibition of enzymes crucial for disease progression. Uracil derivatives have been shown to inhibit various enzymes implicated in cancer and other disorders.

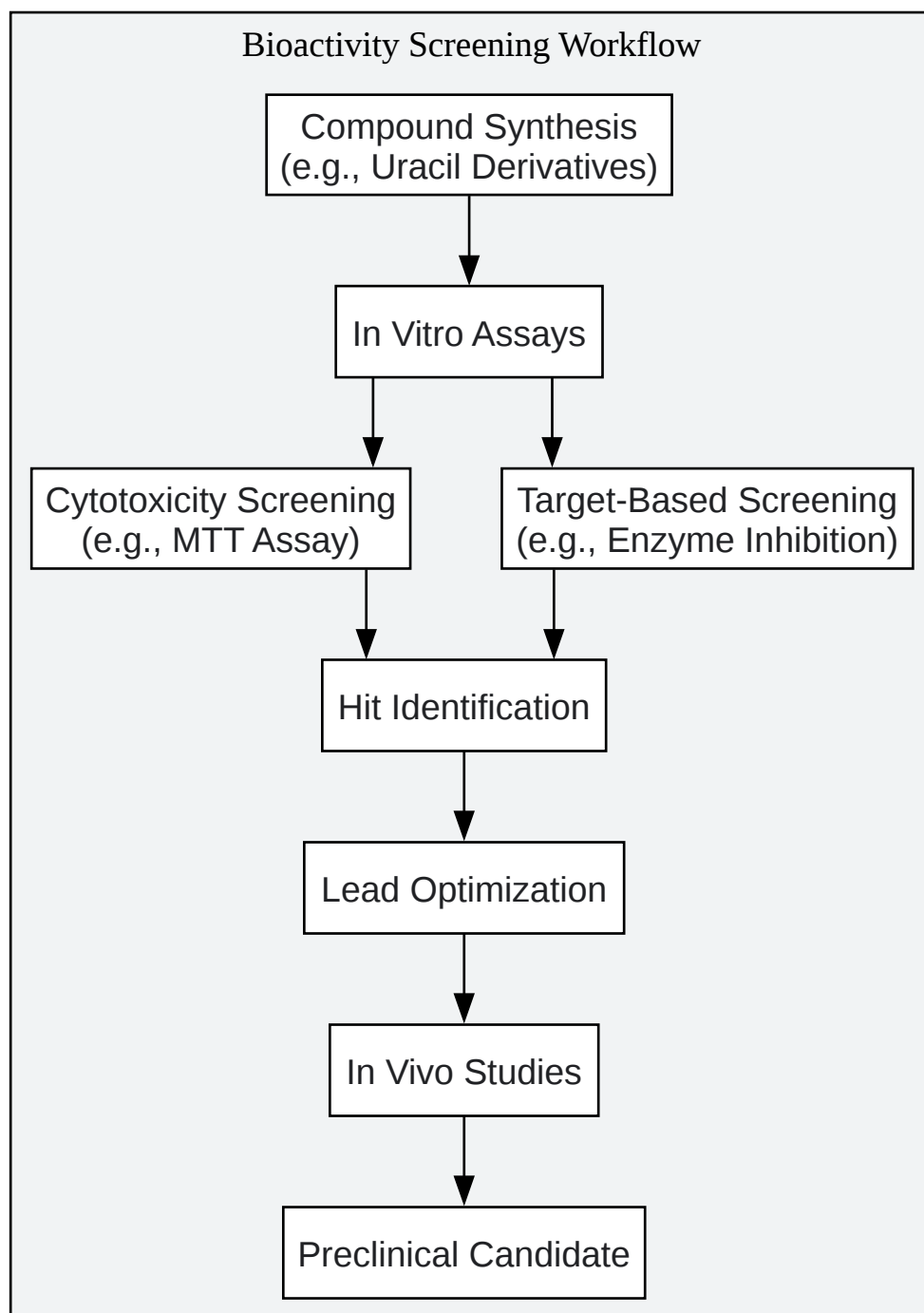
Comparison of Enzyme Inhibitory Activity

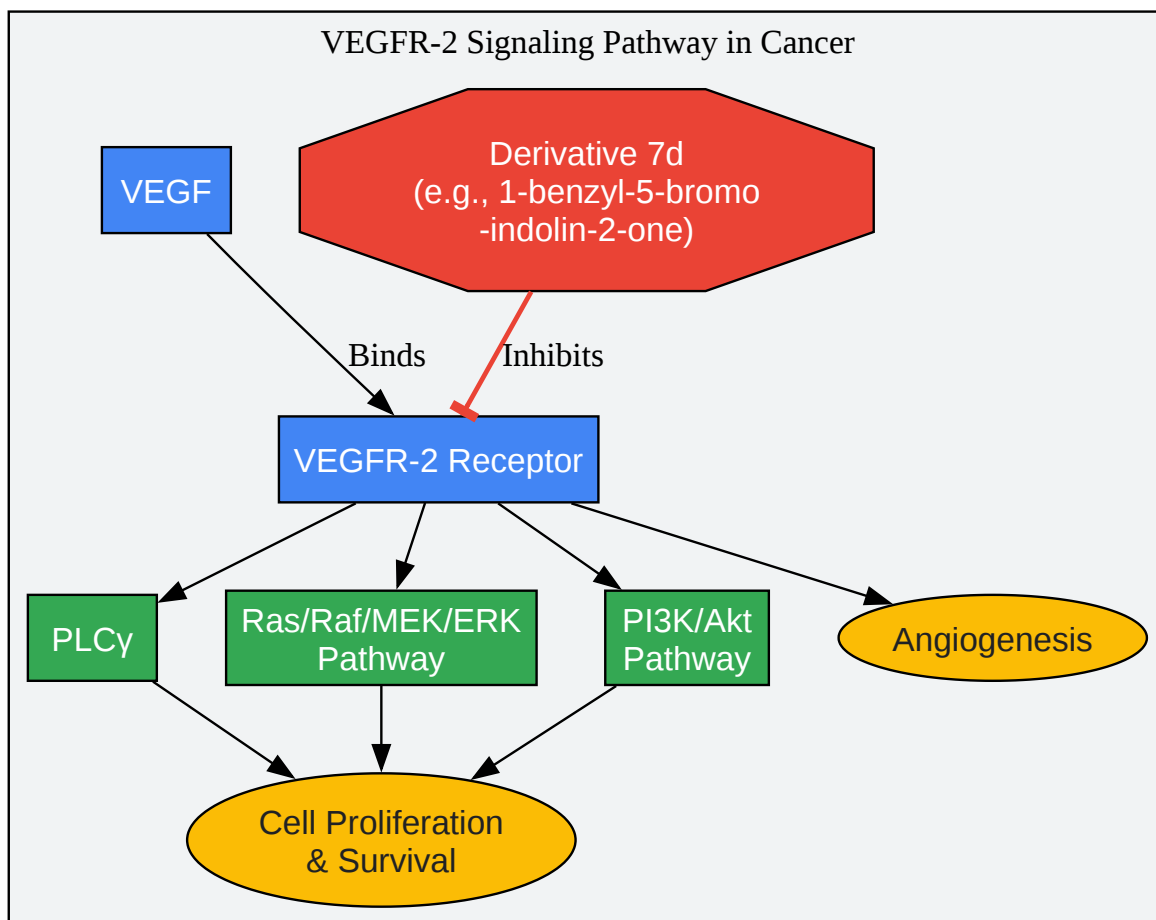
Compound/Derivative	Target Enzyme	Inhibition Metric (Ki or IC50)
1-Benzyl-5-bromoindolin-2-one Derivatives[4]		
7d (4-(p-chlorophenyl)thiazole derivative)	VEGFR-2	IC50 = 0.503 µM
7c (4-(p-fluorophenyl)thiazole derivative)	VEGFR-2	IC50 = 0.728 µM
Uracil-Benzyllic Amine Derivatives[1]		
Series IV Compounds	AChE	Ki = 2.28 - 5.25 nM
Series IV Compounds	hCA I	Ki = 36.10 - 110.31 nM
Series IV Compounds	hCA II	Ki = 16.33 - 72.03 nM

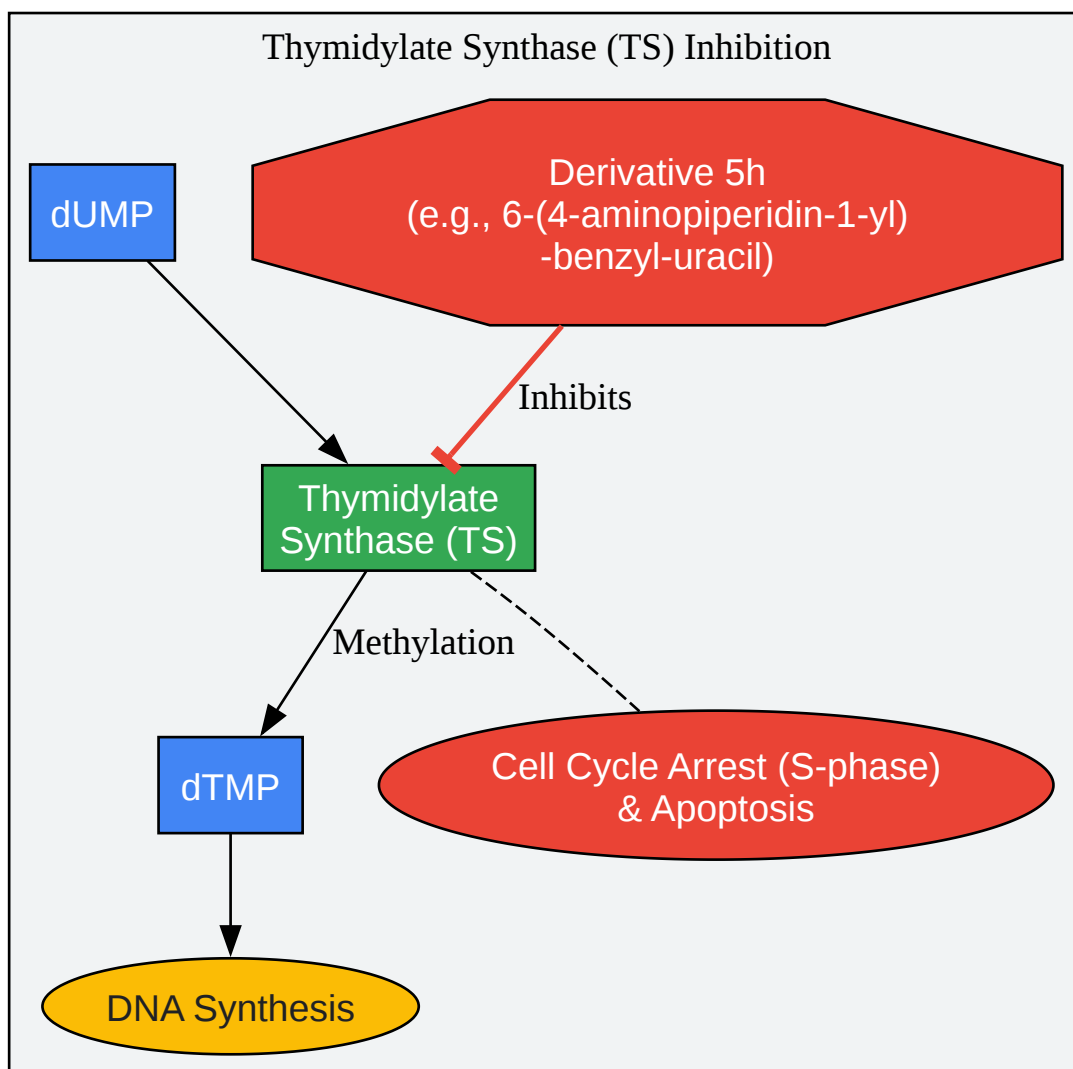
Data sourced from references[1][4].

Visualizing Pathways and Processes

Understanding the experimental workflow and the biological pathways affected by these compounds is crucial for their development.







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